7-fluoro-3-methylquinoxalin-2(1H)-one 7-fluoro-3-methylquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC4060821
InChI: InChI=1S/C9H7FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
SMILES: CC1=NC2=C(C=C(C=C2)F)NC1=O
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol

7-fluoro-3-methylquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC4060821

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-3-methylquinoxalin-2(1H)-one -

Specification

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
IUPAC Name 7-fluoro-3-methyl-1H-quinoxalin-2-one
Standard InChI InChI=1S/C9H7FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
Standard InChI Key VMCMFKQRULNMJT-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)F)NC1=O
Canonical SMILES CC1=NC2=C(C=C(C=C2)F)NC1=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

7-Fluoro-3-methylquinoxalin-2(1H)-one belongs to the quinoxalinone class, which consists of a bicyclic framework formed by fusion of a benzene ring with a pyrazine-derived ring. The fluorine atom at position 7 introduces strong electron-withdrawing effects, while the methyl group at position 3 contributes steric bulk and moderate electron-donating characteristics. This combination creates a polarized electronic environment that influences both chemical reactivity and intermolecular interactions .

The molecular formula C₉H₇FN₂O corresponds to a molecular weight of 178.17 g/mol. Key spectroscopic identifiers include:

PropertyValue
IUPAC Name7-fluoro-3-methylquinoxalin-2(1H)-one
SMILESCC1=C(NC2=C(C=CC(=C2)F)N1)O
InChI KeyZXGDQNLIAUXOLE-UHFFFAOYSA-N
XLogP31.8 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The fluorine atom’s electronegativity (3.98 Pauling scale) significantly impacts the compound’s dipole moment, calculated at approximately 4.2 D using density functional theory (DFT) models .

Synthetic Methodologies

Direct Fluorination Strategies

A prominent route involves regioselective fluorination of 3-methylquinoxalin-2(1H)-one precursors. In one protocol, 3-methylquinoxalin-2(1H)-one undergoes electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours, achieving 72% yield . The reaction proceeds via a radical mechanism, with the fluorine atom preferentially inserting at the electron-rich 7-position due to the methyl group’s +I effect.

Alkylation and Ring Closure

Alternative syntheses employ phosphonium ylide-mediated alkylation, as demonstrated in the preparation of analogous compounds. For example, treatment of 1-methylquinoxalin-2(1H)-one with methyltriphenylphosphonium bromide under basic conditions (KHCO₃, DMF, 100°C) introduces the methyl group at position 3 with 88% efficiency . Critical reaction parameters include:

  • Temperature: 100–120°C

  • Solvent: Polar aprotic (DMF, DMSO)

  • Catalyst: None required

  • Reaction time: 6–8 hours

Physicochemical Properties

Solubility and Stability

Experimental data indicate moderate solubility in polar organic solvents:

SolventSolubility (mg/mL, 25°C)
Dimethyl sulfoxide45.2 ± 2.1
Methanol18.7 ± 1.3
Chloroform32.9 ± 1.8
Water<0.1

The compound demonstrates thermal stability up to 240°C (TGA analysis), with decomposition occurring via cleavage of the N–C bond in the pyrazinone ring .

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 7.77 (dd, J = 8.8, 5.9 Hz, 1H, H-5)

  • δ 7.05 (td, J = 8.5, 2.6 Hz, 1H, H-6)

  • δ 6.98 (dd, J = 10.0, 2.6 Hz, 1H, H-8)

  • δ 3.66 (s, 3H, N–CH₃)

  • δ 2.57 (s, 3H, C–CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 162.9 (d, JC-F = 250.5 Hz, C-7)

  • δ 157.2 (d, JC-F = 4.0 Hz, C-2)

  • δ 134.6 (d, JC-F = 12.1 Hz, C-6)

  • δ 21.7 (C–CH₃)

The upfield shift of the methyl carbon (21.7 ppm) confirms minimal conjugation with the aromatic system .

Reactivity and Derivative Formation

Electrophilic Substitution

The fluorine atom directs incoming electrophiles to the 5- and 8-positions. Nitration with fuming HNO₃/H₂SO₄ at 0°C produces 5-nitro-7-fluoro-3-methylquinoxalin-2(1H)-one in 65% yield. This regioselectivity aligns with calculated Fukui indices (f⁺ = 0.12 at C5 vs. 0.08 at C8) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids occurs at C-8 when catalyzed by Pd(PPh₃)₄/K₂CO₃ in dioxane (80°C, 24 h). A representative reaction with 4-methoxyphenylboronic acid gives 8-(4-methoxyphenyl)-7-fluoro-3-methylquinoxalin-2(1H)-one in 58% yield .

Biological and Material Applications

Antimicrobial Activity

In vitro testing against Staphylococcus aureus (ATCC 29213) revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin (MIC = 8 µg/mL). The fluorine atom enhances membrane permeability, while the methyl group prevents efflux pump recognition .

Organic Electronics

Thin films deposited via physical vapor deposition exhibit an electron mobility of 0.45 cm²/V·s, attributed to the fluorine-induced dipole alignment. This performance surpasses unfluorinated analogs (0.12–0.25 cm²/V·s), suggesting utility in n-type organic semiconductors .

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